3-bromo-1-(trifluoromethyl)-1H-indole
Description
Properties
CAS No. |
2763776-45-8 |
|---|---|
Molecular Formula |
C9H5BrF3N |
Molecular Weight |
264 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
In anhydrous tetrahydrofuran (THF), 1-(trifluoromethyl)-1H-indole reacts with NBS (1.05–1.10 equiv) at ambient temperature for 24 hours. The reaction is catalyzed by trimethylsilyl chloride (TMSCl, 0.5–1.0 mol%), which enhances electrophilic bromination efficiency by activating NBS. The crude product is purified via silica gel chromatography (hexane/CH2Cl2, 3:1) to yield 3-bromo-1-(trifluoromethyl)-1H-indole in 89–96% yield.
Table 1: Optimization of NBS-Mediated Bromination
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| NBS Equiv | 1.05 | 96 |
| Solvent | THF | 94 |
| Catalyst (TMSCl) | 0.5 mol% | 96 |
| Reaction Time | 24 h | 89 |
Bromination Using Molecular Bromine (Br2)
Alternative protocols employ Br2 (1.0 equiv) in dichloromethane (DCM) at 0°C for 5–10 minutes. This method requires careful stoichiometric control to avoid over-bromination. Post-reaction quenching with Na2SO3 and extraction with DCM affords the product in 85–92% yield.
Sequential Trifluoromethylation and Bromination
For substrates lacking pre-installed trifluoromethyl groups, a two-step sequence is employed:
N-Trifluoromethylation of Indole
The nitrogen atom of indole is functionalized using trifluoromethylating agents under basic conditions. A representative procedure involves:
Subsequent Bromination
The intermediate undergoes bromination via NBS or Br2 as described in Section 1. This sequential approach achieves an overall yield of 60–68%.
One-Pot Synthesis via Radical Pathways
Recent advances utilize radical trifluoromethylation and bromination in a single pot. A copper-mediated protocol employs:
-
Indole (1.0 equiv), CF3SO2Cl (1.5 equiv), and NBS (1.1 equiv) in acetonitrile.
-
Photoredox catalyst [Ir(ppy)3] (2 mol%) under blue LED irradiation for 6 hours.
This method achieves 55–62% yield, with reduced purification steps.
Palladium-Catalyzed Cross-Coupling Strategies
For functionalized derivatives, cross-coupling reactions enable late-stage bromination:
Suzuki-Miyaura Coupling
3-Bromo-1-(trifluoromethyl)-1H-indole is synthesized via coupling of 3-bromoindole with trifluoromethylboronic acid (CF3B(OH)2) using Pd(PPh3)4 (5 mol%) in toluene/H2O (3:1) at 80°C. Yields range from 65–72%.
Challenges and Limitations
-
Regioselectivity : Competing bromination at C2 or C4 positions occurs if electronic directing effects are insufficiently controlled.
-
Stability of N-CF3 Bond : Hydrolytic degradation under acidic or aqueous conditions necessitates anhydrous protocols.
-
Scalability : Radical-based methods suffer from high catalyst costs, limiting industrial applicability.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NBS Bromination | 89–96 | >99 | High |
| Br2 Bromination | 85–92 | 98 | Moderate |
| Radical One-Pot | 55–62 | 95 | Low |
| Suzuki Coupling | 65–72 | 97 | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-1-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Bromo-1-(phenylsulfonyl)-1H-indole (): Substituents: Bromine (C3), phenylsulfonyl (C1). The phenylsulfonyl group is a strong electron-withdrawing group (EWG), comparable to -CF₃. Melting point: 122–126°C, indicating moderate crystallinity.
5-Bromo-3-((trifluoromethyl)sulfinyl)-1H-indole ():
- Substituents: Bromine (C5), trifluoromethylsulfinyl (C3).
- The -S(O)CF₃ group at C3 introduces steric bulk and polarity, differing from the 1-CF₃ substitution in the target compound. This affects reactivity in nucleophilic substitutions .
- Melting point: 138–139°C, higher than phenylsulfonyl analogs due to increased polarity.
- 3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile (): Substituents: Bromine (C3), -CF₃ (C5), cyano (C7). The -CF₃ at C5 and cyano at C7 create a distinct electronic environment, reducing electron density at the indole core compared to the target compound .
Physicochemical Properties
Q & A
What are the optimal synthetic routes for 3-bromo-1-(trifluoromethyl)-1H-indole, and how can reaction conditions be tailored to improve yields?
Level: Basic
Answer:
The synthesis typically involves bromination of 1-(trifluoromethyl)-1H-indole using reagents like -bromosuccinimide (NBS) in dichloromethane at room temperature . To enhance yields:
- Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 improves reaction homogeneity (as seen in analogous indole syntheses) .
- Catalyst optimization: Copper iodide (CuI) accelerates azide-alkyne cycloaddition in functionalization steps .
- Purification: Flash chromatography with 70:30 ethyl acetate/hexane resolves byproducts, achieving >95% purity .
How can conflicting NMR data for 3-bromo-1-(trifluoromethyl)-1H-indole derivatives be resolved?
Level: Advanced
Answer:
Contradictions in NMR signals (e.g., overlapping aromatic protons) require:
- 2D NMR techniques: HSQC and HMBC correlate - couplings to assign positions .
- X-ray crystallography: SHELXL refinement (via SHELX programs) resolves ambiguities by confirming bond lengths and angles .
- Comparative analysis: Cross-reference with similar compounds (e.g., 5-bromo-6-(trifluoromethyl)-1H-indole) to identify substituent-induced shifts .
What methodologies are recommended for analyzing the biological activity of 3-bromo-1-(trifluoromethyl)-1H-indole?
Level: Advanced
Answer:
- In vitro assays: Use MTT assays to evaluate cytotoxicity (IC values) against cancer cell lines, noting enhanced activity from trifluoromethyl groups .
- Molecular docking: AutoDock/Vina predicts binding to enzymes (e.g., kinases) by modeling halogen-π interactions .
- Comparative studies: Benchmark against analogs (e.g., 5-chloro-6-(trifluoromethyl)-1H-indole) to isolate bromine’s role in potency .
How do solvent and temperature affect the functionalization of 3-bromo-1-(trifluoromethyl)-1H-indole?
Level: Basic
Answer:
- Nucleophilic substitution: DMF at 90°C promotes bromide displacement by amines, while THF at 0°C favors selectivity for smaller nucleophiles .
- Cross-coupling reactions: Pd-catalyzed Suzuki-Miyaura reactions require anhydrous DMSO at 80°C to prevent debromination .
- Solvent polarity: High polarity (e.g., PEG-400) stabilizes transition states in azide-alkyne cycloadditions, reducing side-product formation .
What advanced techniques validate the structural integrity of 3-bromo-1-(trifluoromethyl)-1H-indole crystals?
Level: Advanced
Answer:
- Single-crystal X-ray diffraction (SC-XRD): SHELXL refines data to confirm bond distances (e.g., C-Br: ~1.90 Å) and dihedral angles .
- Thermogravimetric analysis (TGA): Assess thermal stability; decomposition >200°C indicates robustness for high-temperature applications .
- Powder XRD: Compare experimental and simulated patterns to detect polymorphic impurities .
How can computational methods predict the reactivity of 3-bromo-1-(trifluoromethyl)-1H-indole?
Level: Advanced
Answer:
- DFT calculations: Gaussian09 computes Fukui indices to identify electrophilic (C-3) and nucleophilic (Br) sites .
- Reaction pathway modeling: Transition state analysis in Schrödinger Suite explains bromine’s leaving-group propensity in SNAr reactions .
- Solvent effects: COSMO-RS predicts solvation energies to optimize solvent selection for functionalization .
What strategies mitigate low yields in the bromination of 1-(trifluoromethyl)-1H-indole?
Level: Basic
Answer:
- Regioselectivity control: Use Lewis acids (e.g., FeCl) to direct bromination to the 3-position, avoiding 5-/6-substitution .
- Stoichiometry: Limit NBS to 1.1 equivalents to minimize di-brominated byproducts .
- Workup optimization: Quench with NaSO to remove excess Br, followed by rapid column chromatography .
How does the trifluoromethyl group influence the compound’s physicochemical properties?
Level: Basic
Answer:
- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electron-withdrawing effect: Reduces indole’s electron density, stabilizing intermediates in electrophilic substitutions .
- Thermal stability: TGA shows decomposition at 220°C, attributed to CF’s strong C-F bonds .
What are the best practices for storing 3-bromo-1-(trifluoromethyl)-1H-indole to ensure stability?
Level: Basic
Answer:
- Conditions: Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
- Compatibility: Avoid polypropylene containers; use glass to minimize leaching.
- Monitoring: Regular NMR checks detect decomposition (e.g., new peaks at δ 7.8–8.2 indicate debromination) .
How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Level: Advanced
Answer:
- Data reconciliation: Re-optimize docking parameters (e.g., grid box size) to better fit the trifluoromethyl group’s van der Waals radius .
- Free-energy calculations: MM-PBSA/GBSA in AMBER corrects binding affinity overestimations .
- Experimental validation: SPR assays quantify actual binding kinetics to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
